molecular formula C13H16ClN3O4 B2470868 2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide CAS No. 313382-38-6

2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide

Cat. No.: B2470868
CAS No.: 313382-38-6
M. Wt: 313.74
InChI Key: AQPFXWDONFUCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a chloro group, a morpholine ring, and a nitro group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

    Amidation: The final step involves the formation of the amide bond by reacting the chlorinated nitrobenzene with morpholine and an appropriate coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The morpholine ring can undergo oxidation to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substituting Agents: Amines, thiols, sodium hydride.

    Oxidizing Agents: m-chloroperbenzoic acid, hydrogen peroxide.

Major Products Formed

    Reduction: Formation of 2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of N-oxides of the morpholine ring.

Scientific Research Applications

2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can enhance the compound’s solubility and facilitate its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline
  • 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide
  • 2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-aminobenzamide

Uniqueness

2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzamide stands out due to the presence of both a nitro group and a morpholine ring, which confer unique chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one or more of these features.

Properties

IUPAC Name

2-chloro-N-(2-morpholin-4-ylethyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O4/c14-12-2-1-10(17(19)20)9-11(12)13(18)15-3-4-16-5-7-21-8-6-16/h1-2,9H,3-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPFXWDONFUCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.